molecular formula C23H15BrN4O7 B4926853 N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide

N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide

Cat. No.: B4926853
M. Wt: 539.3 g/mol
InChI Key: UZUAEIDKQOHKPQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide is a complex organic compound that features multiple functional groups, including bromine, nitro, and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Bromination: Addition of bromine to the aromatic ring.

    Amide Formation: Coupling of the brominated and nitrated aromatic compounds with an isoindoline derivative to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could replace the bromine atom with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide
  • N-(2-Fluoro-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide

Uniqueness

N-(2-Bromo-4-nitrophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-3-(4-nitrophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogens.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O7/c24-18-12-15(28(34)35)9-10-19(18)25-21(29)20(11-13-5-7-14(8-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUAEIDKQOHKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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